

An In-depth Technical Guide to the Spectroscopic Data of Acetylpyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Acetylpyrazine	
Cat. No.:	B1664038	Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for **acetylpyrazine** (CAS No. 22047-25-2), a significant compound in the flavor and fragrance industry. The information presented is intended for researchers, scientists, and professionals in drug development and chemical analysis. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure and Properties

IUPAC Name: 1-(Pyrazin-2-yl)ethan-1-one[1]

Molecular Formula: C₆H₆N₂O[1][2][3][4]

Molecular Weight: 122.12 g/mol

Appearance: Yellow-brown powder

Odor: Described as nutty, with notes of popcorn and bread crust

Spectroscopic Data

The following sections present the key spectroscopic data for **acetylpyrazine** in a structured format.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The following data is for **acetylpyrazine** dissolved in deuterated chloroform (CDCl₃) and recorded on a 400 MHz instrument.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
2.80	Singlet	3H	-CH₃ (acetyl)
8.65	Doublet	1H	Pyrazine ring H
8.78	Doublet	1H	Pyrazine ring H
9.25	Singlet	1H	Pyrazine ring H

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)	Assignment
26.5	-CH₃ (acetyl)
143.5	Pyrazine ring C
144.8	Pyrazine ring C
147.2	Pyrazine ring C
151.4	Pyrazine ring C
198.0	C=O (carbonyl)

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **acetylpyrazine** is typically acquired using a potassium bromide (KBr) pellet.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretch (aromatic)
~1700	Strong	C=O stretch (ketone)
~1580, ~1470, ~1400	Medium	C=N and C=C stretch (ring)
~1020	Medium	Ring vibrations

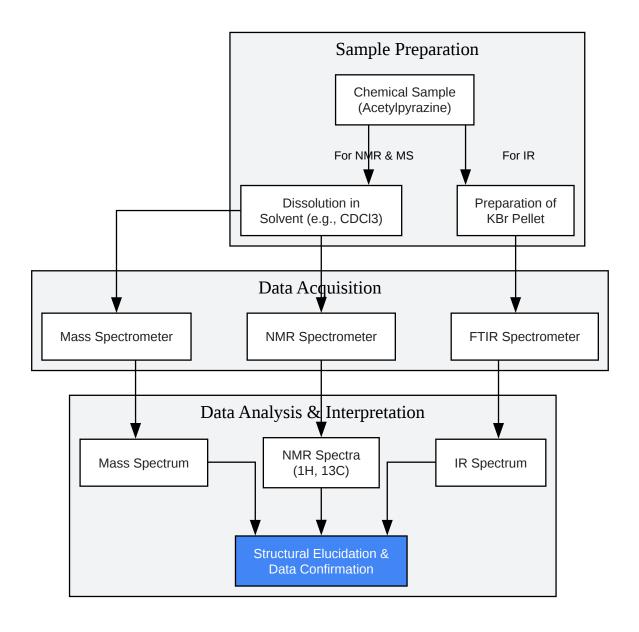
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. The data presented is for electron ionization (EI) mass spectrometry.

m/z	Relative Intensity (%)	Assignment
122	40	[M]+ (Molecular ion)
107	10	[M - CH ₃] ⁺
79	100	[Pyrazine-C≡O]+
52	55	[C ₃ H ₂ N] ⁺
43	30	[CH₃CO] ⁺

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for **acetylpyrazine**.

- Sample Preparation: Dissolve approximately 5-10 mg of acetylpyrazine in about 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.



- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for CDCl₃, δ ~7.26 ppm for ¹H and δ ~77.16 ppm for ¹³C).
- Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of
 acetylpyrazine. This involves grinding a few milligrams of the sample with dry KBr powder
 and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total
 Reflectance (ATR) accessory can be used.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.
- Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of acetylpyrazine in a suitable volatile solvent (e.g., dichloromethane or methanol). For direct infusion, prepare a dilute solution of the sample.
- Instrumentation: Employ a mass spectrometer, often coupled with a gas chromatograph for separation. Electron Ionization (EI) is a common ionization technique for this type of molecule.
- Data Acquisition: Acquire the mass spectrum, ensuring that the mass range covers the expected molecular weight of acetylpyrazine (m/z 122).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **acetylpyrazine**.

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of **Acetylpyrazine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Acetylpyrazine Wikipedia [en.wikipedia.org]
- 2. Acetylpyrazine | C6H6N2O | CID 30914 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetylpyrazine [webbook.nist.gov]
- 4. Acetylpyrazine [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Acetylpyrazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664038#spectroscopic-data-nmr-ir-mass-spec-for-acetylpyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com